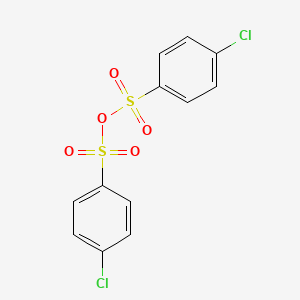

p-Chlorobenzenesulfonic anhydride

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8Cl2O5S2 |

|---|---|

Molecular Weight |

367.2 g/mol |

IUPAC Name |

(4-chlorophenyl)sulfonyl 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C12H8Cl2O5S2/c13-9-1-5-11(6-2-9)20(15,16)19-21(17,18)12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

WUANVUCFNMQUQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for P Chlorobenzenesulfonic Anhydride

Direct Sulfonation Approaches for p-Chlorobenzenesulfonic Anhydride (B1165640) Precursors

The primary precursor for p-Chlorobenzenesulfonic anhydride is p-Chlorobenzenesulfonic acid. Direct sulfonation of chlorobenzene (B131634) is the most common approach to synthesize this precursor. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the chlorobenzene ring.

Synthesis via Reaction of Chlorobenzene with Sulfur Trioxide

The reaction of chlorobenzene with a sulfonating agent, such as concentrated or fuming sulfuric acid (which contains sulfur trioxide, SO₃), yields a mixture of ortho- and para-chlorobenzenesulfonic acid. vedantu.comaakash.ac.in The chloro group is an ortho-para directing group, meaning it activates these positions for electrophilic attack. aakash.ac.invaia.com However, the para isomer is the major product due to steric hindrance at the ortho position from the relatively bulky chloro and incoming sulfonyl groups. aakash.ac.invaia.com

The direct sulfonation of chlorobenzene with sulfur trioxide in an aprotic solvent like nitromethane (B149229) has been shown to produce the arenesulfonic anhydride as a main product. researchgate.net In this case, for each mole of chlorobenzene converted, two moles of sulfur trioxide are consumed. researchgate.net

Reaction Scheme for p-Chlorobenzenesulfonic Acid Formation: C₆H₅Cl + H₂SO₄ (SO₃) → p-ClC₆H₄SO₃H + o-ClC₆H₄SO₃H + H₂O

Sulfonation in Varied Solvent Systems

The choice of solvent system significantly influences the sulfonation reaction's kinetics, mechanism, and product distribution. Research has explored various media to optimize the synthesis of chlorobenzenesulfonic acid.

Studies on the sulfonation of chlorobenzene in aqueous sulfuric acid (83.4 to 99.6 wt%) show a consistent isomer distribution, with the para isomer being overwhelmingly favored (98.8%). researchgate.net In aprotic solvents like nitromethane, the reaction between chlorobenzene and sulfur trioxide is first-order with respect to the substrate and second-order with respect to sulfur trioxide, leading mainly to the sulfonic anhydride. researchgate.net Azeotropic sulfonation, using solvents like carbon tetrachloride or chloroform, facilitates the removal of water formed during the reaction, which can drive the equilibrium towards the products. njit.edu

| Solvent System | Key Findings and Observations | Reference |

|---|---|---|

| Aqueous Sulfuric Acid (83.4-99.6 wt%) | Produces a consistent isomer distribution with ~98.8% para-isomer. The reacting electrophile changes from H₃SO₄⁺ to H₂S₂O₇ as acid concentration increases. | researchgate.net |

| Nitromethane | Reaction with SO₃ is second-order in SO₃ and yields arenesulfonic anhydride and arenepyrosulfonic acid as the main products. | researchgate.net |

| Azeotropic (e.g., Carbon Tetrachloride, Chloroform) | Allows for the removal of water as it is formed, which can improve reaction efficiency. | njit.edu |

Mechanistic Insights into Direct Sulfonation Processes

The sulfonation of chlorobenzene is a classic electrophilic aromatic substitution (SEAr) reaction. nih.gov The mechanism involves several key steps:

Formation of the Electrophile : In concentrated sulfuric acid, the active electrophile is often considered to be sulfur trioxide (SO₃) or, at higher concentrations, pyrosulfuric acid (H₂S₂O₇). researchgate.net In fuming sulfuric acid (oleum), SO₃ is readily available. numberanalytics.com

Electrophilic Attack : The electrophile (e.g., SO₃) attacks the electron-rich π-system of the chlorobenzene ring. nih.gov This attack preferentially occurs at the para position due to the directing effect of the chlorine atom and steric considerations. vaia.com This step leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. researchgate.netnih.gov

Proton Elimination : A base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming p-chlorobenzenesulfonic acid. researchgate.net

Kinetic studies indicate that the mechanism can be complex. For instance, in highly concentrated sulfuric acid, the rate-limiting step can shift towards the proton removal from the σ-complex. researchgate.net When using SO₃ in aprotic solvents, the reaction is proposed to proceed through intermediates like 1-arenonium-1-sulfonate and 1-arenonium-1-pyrosulfonate. researchgate.net

Indirect Synthetic Routes to this compound

Indirect routes to this compound typically start from p-chlorobenzenesulfonic acid or its derivatives, which are then converted to the anhydride.

Preparation from p-Chlorobenzenesulfonic Acid Derivatives

This compound can be synthesized from its corresponding acid or acid derivatives. One common strategy involves the reaction of a sulfonyl chloride with a sulfonic acid or its salt. For example, the sodium salt of p-chlorobenzenesulfonic acid, which is a byproduct of DDT manufacturing, can be converted into p-chlorobenzenesulfonyl chloride. datapdf.com This sulfonyl chloride can then be reacted to form the anhydride.

A general method for preparing anhydrides involves reacting a carboxylic acid with a suitable chloride in the presence of a base like pyridine. orgsyn.org While this is demonstrated for carboxylic anhydrides, a similar principle can be applied to sulfonic anhydrides. The reaction of p-toluenesulfonic acid with di-p-tolylcarbodiimide also yields the corresponding anhydride, suggesting a possible route for the chloro-substituted analog. orgsyn.org

Anhydride Formation via Dehydrating Agents

A well-established method for forming sulfonic anhydrides is the dehydration of the corresponding sulfonic acid using a powerful dehydrating agent. orgsyn.org Phosphorus pentoxide (P₂O₅) is a highly effective reagent for this transformation.

In a procedure analogous to the synthesis of p-toluenesulfonic anhydride, p-chlorobenzenesulfonic acid (often as a monohydrate) can be heated with phosphorus pentoxide. orgsyn.org The P₂O₅ vigorously removes water, driving the condensation of two molecules of the sulfonic acid to form the anhydride.

General Reaction Scheme for Dehydration: 2 p-ClC₆H₄SO₃H + P₂O₅ → (p-ClC₆H₄SO₂)₂O + 2HPO₃

Other reagents, such as thionyl chloride (SOCl₂), have also been used to prepare sulfonic anhydrides from their corresponding acid salts, providing an alternative to strong dehydrating agents. orgsyn.orgorgsyn.org

| Dehydrating Agent/Method | Description | Reference |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | A strong dehydrating agent that effectively converts sulfonic acids to their anhydrides upon heating. | orgsyn.org |

| Thionyl Chloride (SOCl₂) | Can be used to convert sulfonic acid salts to the corresponding anhydride. | orgsyn.orgorgsyn.org |

| Di-p-tolylcarbodiimide | Reacts with p-toluenesulfonic acid to form the anhydride, suggesting a potential route for related compounds. | orgsyn.org |

Utilization of Sulfonyl Chlorides and Carboxylic Acids

The synthesis of this compound can be effectively achieved through the reaction of its corresponding sulfonyl chloride, p-chlorobenzenesulfonyl chloride, with p-chlorobenzenesulfonic acid or its salt. This approach is a cornerstone in the formation of sulfonic anhydrides, where the sulfonyl chloride acts as a potent electrophilic agent.

The requisite precursor, p-chlorobenzenesulfonyl chloride, is commonly prepared via the reaction of chlorobenzene with chlorosulfonic acid. guidechem.comprepchem.comgoogle.com This reaction is typically performed by the controlled addition of chlorobenzene to chlorosulfonic acid, followed by a period of heating to ensure the reaction reaches completion. guidechem.comprepchem.com An alternative route involves the use of sodium p-acetaminobenzenesulfonate, which reacts with chlorosulfonic acid and subsequently undergoes hydrolysis to yield the desired sulfonyl chloride. orgsyn.org

With p-chlorobenzenesulfonyl chloride in hand, its conversion to the anhydride can proceed. While the direct reaction with a carboxylic acid is a known method for producing mixed sulfonic-carboxylic anhydrides, the formation of a symmetrical sulfonic anhydride such as this compound typically involves the reaction of the sulfonyl chloride with the corresponding sulfonic acid or its salt. For example, it has been demonstrated that benzenesulfonyl chloride can react with the sodium salt of a sulfonic acid to generate the anhydride. orgsyn.org A similar strategy is employed in the synthesis of p-chlorobenzoic anhydride, where p-chlorobenzoyl chloride is treated with pyridine, which serves as both a catalyst and an acid scavenger. orgsyn.org

Therefore, a viable synthetic pathway for this compound involves the reaction of p-chlorobenzenesulfonyl chloride with p-chlorobenzenesulfonic acid or one of its salts. The reaction may be facilitated by the presence of a suitable base or a dehydrating agent to effectively drive the equilibrium towards the formation of the anhydride product.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of this compound is paramount for its utility in further chemical transformations. Key strategies revolve around the quality of starting materials, precise control over reaction parameters, and efficient purification of the final product.

A primary challenge in the synthesis of the p-chlorobenzenesulfonyl chloride precursor is the concurrent formation of byproducts, namely the isomeric o-chlorobenzenesulfonyl chloride and the disubstituted 4,4'-dichlorodiphenyl sulfone. google.comgoogle.com To mitigate the formation of these impurities, careful control of reaction conditions, including temperature and the molar ratio of reactants, is essential. For instance, employing a stoichiometric excess of chlorosulfonic acid has been shown to favor the formation of the sulfone byproduct. google.com

The purification of p-chlorobenzenesulfonyl chloride is a critical step. Established methods include crystallization from various solvents such as benzene (B151609) or ether, orgsyn.orgchemicalbook.com as well as vacuum distillation. google.com Acidic impurities can be effectively removed by washing the crude product with a dilute basic solution. chemicalbook.com

For the subsequent conversion to the anhydride, the use of a powerful dehydrating agent like phosphorus pentoxide is a well-documented method for synthesizing sulfonic anhydrides. google.comacs.orgorgsyn.org The successful synthesis of p-toluenesulfonic anhydride from p-toluenesulfonic acid and phosphorus pentoxide serves as a valuable precedent. orgsyn.org Optimization of this step would entail a systematic investigation of the reactant ratios, reaction temperature, and duration to maximize the yield of the anhydride while minimizing potential degradation.

Finally, the purification of this compound is crucial to obtain a product of high quality. Recrystallization from a suitable solvent system, such as the benzene/diethyl ether mixture used for p-toluenesulfonic anhydride, is a promising technique for achieving high purity. google.com

| Parameter | Value | Reference |

|---|---|---|

| Reactants | p-Toluenesulfonic acid, Phosphorus pentoxide, Celite, Asbestos | google.com |

| Temperature | 125 °C | google.com |

| Purification | Recrystallization from Benzene/Diethyl ether | google.com |

Green Chemistry Considerations in Anhydride Preparation

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and sustainable manufacturing processes. The primary areas for improvement include the selection of reagents and solvents, as well as enhancing energy efficiency.

A significant environmental and safety concern in the synthesis of the sulfonyl chloride precursor is the reliance on chlorosulfonic acid, a highly corrosive reagent that produces large volumes of hazardous hydrogen chloride gas as a byproduct. orgsyn.org A greener alternative involves the use of sulfuryl chloride in the presence of a suitable catalyst, another established method for the preparation of sulfonyl chlorides. orgsyn.org

The use of hazardous organic solvents should be minimized or substituted with more benign alternatives. For example, the documented recrystallization of p-toluenesulfonic anhydride employs benzene, a known carcinogen. google.com A key objective of green chemistry is to identify and validate less toxic solvents for the purification process.

Energy consumption is another critical factor, as the synthesis often requires prolonged periods of heating. orgsyn.orgorgsyn.org The development of novel catalytic systems that can facilitate the reaction at lower temperatures would significantly contribute to a more sustainable process.

In recent years, electrochemical methods for the dehydration of sulfonic acids to their corresponding anhydrides have emerged as a promising green alternative. chemrxiv.orgnih.gov These techniques operate under mild reaction conditions and circumvent the need for stoichiometric dehydrating agents, which are a major source of chemical waste. An electrochemical approach to the synthesis of this compound could represent a substantial advancement in the environmentally friendly production of this important chemical intermediate.

Reactivity and Mechanistic Investigations of P Chlorobenzenesulfonic Anhydride Transformations

Nucleophilic Acyl Substitution Reactions of the Anhydride (B1165640) Moiety

p-Chlorobenzenesulfonic anhydride, a reactive sulfonic acid derivative, readily undergoes nucleophilic acyl substitution at the sulfonyl group. This reactivity is central to its application in organic synthesis, allowing for the introduction of the p-chlorobenzenesulfonyl group into various molecules. The general mechanism involves the attack of a nucleophile on one of the electrophilic sulfur atoms of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a p-chlorobenzenesulfonate anion as the leaving group to yield the substituted product. masterorganicchemistry.comlibretexts.org The reactivity of the anhydride is comparable to, though slightly less than, that of acid chlorides. vanderbilt.edu

Reactions with Oxygen-Centered Nucleophiles

Oxygen-containing nucleophiles, such as alcohols and water, react with this compound to form esters and the corresponding sulfonic acid, respectively. vanderbilt.eduyoutube.com

The reaction of this compound with alcohols leads to the formation of p-chlorobenzenesulfonate esters. This process, a form of alcoholysis, is a common method for synthesizing sulfonate esters. vanderbilt.eduyoutube.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks one of the sulfonyl groups of the anhydride. youtube.comsaskoer.ca This is followed by the elimination of a p-chlorobenzenesulfonate leaving group. saskoer.ca While specific studies on this compound are not abundant in the provided results, the general reactivity of anhydrides with alcohols is well-established. vanderbilt.eduyoutube.comyoutube.com For instance, the esterification of phenols with carboxylic acids can be mediated by pivalic anhydride, showcasing a similar transformation. arkat-usa.org Furthermore, p-toluenesulfonic acid, a related sulfonic acid derivative, is a known catalyst for esterification reactions, highlighting the utility of sulfonic acid compounds in this context. revistadechimie.roajgreenchem.comresearchgate.net

Table 1: Examples of Esterification using Sulfonic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Acetic Acid | n-Propanol | Benzenesulfonic acid | n-Propyl acetate | revistadechimie.ro |

| Carboxylic Acids | Phenols | Pivalic anhydride | Phenolic esters | arkat-usa.org |

| Carboxylic Acids | Alcohols | p-Toluene sulfonic acid | Esters | researchgate.net |

Anhydride exchange reactions involving this compound can occur when it reacts with a different carboxylic acid or its salt. This leads to the formation of a new mixed anhydride. This type of reaction follows the general principles of nucleophilic acyl substitution, where the carboxylate anion acts as the nucleophile. masterorganicchemistry.comjackwestin.com While direct examples with this compound are not detailed in the search results, the formation of mixed anhydrides from other anhydrides is a known process. For example, carboxylic-trifluoroacetic mixed anhydrides can be prepared in situ from a carboxylic acid and trifluoroacetic anhydride. researchgate.net

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-based nucleophiles, such as ammonia (B1221849) and amines, readily react with this compound to yield amides and sulfonamides. vanderbilt.eduyoutube.com

The reaction of this compound with ammonia, primary amines, or secondary amines results in the formation of the corresponding N-substituted p-chlorobenzenesulfonamides. This aminolysis reaction is a fundamental process in organic synthesis. vanderbilt.edumasterorganicchemistry.comlibretexts.org The reaction proceeds through a nucleophilic attack by the amine on a sulfonyl carbon of the anhydride, forming a tetrahedral intermediate. saskoer.ca This intermediate then collapses, eliminating a p-chlorobenzenesulfonate leaving group. saskoer.ca Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the p-chlorobenzenesulfonic acid byproduct that is formed. libretexts.orglibretexts.orglibretexts.org

Table 2: General Scheme for Amide Formation from Anhydrides

| Anhydride | Amine | Product | Byproduct | Reference |

| (RCO)₂O | R'NH₂ | RCONHR' | RCOOH | libretexts.org |

| (CH₃CO)₂O | NH₃ | CH₃CONH₂ | CH₃COOH | libretexts.org |

The synthesis of sulfonamides is a key application of the reactivity of sulfonic acid derivatives. nih.govprinceton.edu this compound can serve as a precursor to p-chlorobenzenesulfonyl chloride, which is then reacted with an amine to form the sulfonamide. youtube.com The direct reaction of this compound with amines to form sulfonamides is also a viable route, following the principles of nucleophilic acyl substitution. vanderbilt.edulibretexts.org This reaction is crucial in medicinal chemistry as the sulfonamide group is a well-known bioisostere for the amide group, offering improved metabolic stability and different binding properties. princeton.edu Various methods exist for sulfonamide synthesis, including the reaction of sulfonyl chlorides with amines or ammonia, and the coupling of carboxylic acids and amines to generate sulfonamides via in-situ formation of a sulfonyl chloride. nih.govprinceton.edufishersci.it

Reactions with Carbon-Centered Nucleophiles

The reactivity of this compound with carbon-centered nucleophiles is a topic of significant interest in organic synthesis, providing pathways to various organosulfur compounds. While direct studies on a wide range of carbon nucleophiles with this specific anhydride are not extensively documented in publicly available literature, valuable insights can be drawn from the reactivity of analogous sulfonic anhydrides, such as benzenesulfonic anhydride.

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon-centered nucleophiles that typically react with sulfonic anhydrides. leah4sci.comchemistrysteps.com The reaction of a Grignard reagent (R-MgX) with a sulfonic anhydride is expected to proceed via nucleophilic attack of the carbanionic 'R' group on one of the electrophilic sulfur atoms of the anhydride. This attack would lead to the cleavage of the sulfur-oxygen-sulfur bond, resulting in the formation of a sulfone (R-SO₂-Ar) and a magnesium sulfonate salt (Ar-SO₃MgX), where Ar is the p-chlorophenyl group. While this reaction is mechanistically plausible, specific examples detailing the reaction of this compound with Grignard reagents are scarce in the literature. It is known that with sterically hindered ketones, Grignard reagents can also act as bases, leading to deprotonation, or as reducing agents. organic-chemistry.org

Similarly, organolithium reagents (R-Li), being strong bases and nucleophiles, are expected to react with sulfonic anhydrides. wikipedia.orglibretexts.org The reaction mechanism is anticipated to be analogous to that of Grignard reagents, affording sulfones. However, the high reactivity of organolithium reagents may also lead to side reactions if other electrophilic sites are present in the molecule.

Enolates, another important class of carbon-centered nucleophiles, can react with sulfonic anhydrides in C-sulfonylation reactions. The reaction of an enolate with an anhydride like this compound would involve the nucleophilic attack of the α-carbon of the enolate on a sulfur atom of the anhydride. This would result in the formation of a β-keto sulfone, a valuable synthetic intermediate. The stability and reactivity of the enolate, which are influenced by the nature of the carbonyl compound and the reaction conditions, would be crucial for the success of this transformation.

Role as an Electrophilic Intermediate in Friedel-Crafts Type Sulfonylation Reactions

This compound serves as a potent electrophile in Friedel-Crafts type sulfonylation reactions, enabling the introduction of the p-chlorobenzenesulfonyl group onto aromatic rings. This class of reactions is fundamental for the synthesis of diaryl sulfones, which are important structural motifs in medicinal chemistry and materials science. The anhydride is often more reactive than the corresponding sulfonyl chloride in these reactions.

Intermolecular Sulfonylation Pathways

In intermolecular Friedel-Crafts sulfonylation, this compound reacts with an aromatic compound in the presence of a Lewis or Brønsted acid catalyst. google.combhu.ac.in The generally accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) to one of the sulfonyl oxygen atoms or the anhydride oxygen, which further enhances the electrophilicity of the sulfur atom. khanacademy.orgrsc.org The aromatic nucleophile then attacks the activated sulfur atom, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent loss of a proton from the sigma complex, typically facilitated by the conjugate base of the acid catalyst, restores the aromaticity of the ring and yields the corresponding diaryl sulfone. researchgate.net

Solid acid catalysts, such as zeolites and metal-exchanged montmorillonite (B579905) clays, have also been effectively employed for Friedel-Crafts sulfonylation with sulfonic anhydrides, offering a more environmentally benign alternative to traditional Lewis acids. rsc.org The activity of these solid acids is often correlated with a combination of Brønsted and Lewis acidic sites. google.com

The reaction conditions for these intermolecular sulfonylations can be optimized by varying the catalyst, solvent, temperature, and reaction time to achieve high yields of the desired diaryl sulfone. For instance, a study on the sulfonylation of 1,3-dimethoxybenzene (B93181) with p-toluenesulfonic anhydride using a chloroaluminate ionic liquid immobilized on magnetic nanoparticles as a catalyst found optimal conditions to be 115°C for 2.3 hours. hcmuaf.edu.vn

Intramolecular Sulfonylation Cyclizations

This compound can, in principle, be involved in intramolecular Friedel-Crafts sulfonylation reactions, leading to the formation of cyclic sulfones, specifically sultones. This would require a substrate that contains both the p-chlorobenzenesulfonyloxy group and a suitably positioned aromatic ring within the same molecule. The intramolecular cyclization would proceed via a mechanism analogous to the intermolecular counterpart, where the tethered aromatic ring acts as the nucleophile.

While specific examples of intramolecular sulfonylation cyclizations utilizing a pre-formed p-chlorobenzenesulfonyloxy group derived from the anhydride are not readily found, the synthesis of cyclic sulfones from related chlorobenzenesulfonic acid derivatives has been reported. google.comucsb.edu For example, the cyclization of certain aryl chlorosulfonates can be induced under appropriate conditions to form sultones. These reactions are crucial for the synthesis of various heterocyclic compounds containing a sulfone moiety. rsc.orgdntb.gov.ua The formation of five- or six-membered rings is generally favored in such intramolecular cyclizations. bhu.ac.in

Proton Transfer Dynamics and Catalytic Effects in Anhydride Reactions

Proton transfer is a key mechanistic step in many reactions involving sulfonic anhydrides, particularly in Friedel-Crafts type sulfonylations catalyzed by Brønsted acids. khanacademy.orgnih.govnih.gov The presence of a strong acid can facilitate the reaction by protonating the anhydride, thereby increasing its electrophilicity.

Computational studies on proton transfer in sulfonated polymers like Nafion®, which contain sulfonic acid groups, have provided insights into the fundamental mechanisms of proton movement. nih.govrsc.orgtsri.or.th These studies suggest that proton transfer can occur through different pathways, including "pass-through" and "pass-by" mechanisms, and that the energy barriers for these transfers are influenced by the local environment, such as the level of hydration. While these studies are not directly on this compound, they highlight the complex nature of proton dynamics in sulfonyl-containing systems.

Advanced Mechanistic Studies using Spectroscopic and Kinetic Methods

Advanced mechanistic studies employing spectroscopic and kinetic methods are essential for a detailed understanding of the transformations of this compound. While specific data for this particular anhydride is limited in the public domain, general principles and data from related compounds can provide valuable insights.

Spectroscopic Methods:

Kinetic Methods:

Kinetic studies, including the determination of reaction rates and kinetic isotope effects (KIE), provide crucial information about reaction mechanisms. For sulfonylation reactions, a small primary hydrogen KIE (kH/kD) is often observed, suggesting that the C-H bond cleavage in the rearomatization step is not the rate-determining step. ucsb.edu For the sulfonylation of benzene (B151609), KIE values around 1.1 to 1.5 have been reported, which supports the idea that the formation of the sigma complex is at least partially reversible. rsc.org

Flash photolysis has been used to study the kinetics of Friedel-Crafts alkylation reactions by directly observing the cationic intermediates. rsc.org Such techniques could potentially be applied to study the reactive intermediates in sulfonylation reactions involving this compound.

Data Tables

Table 1: Representative ¹H NMR Chemical Shifts for p-Chlorobenzenesulfonic Acid (in D₂O) Note: Data is for the corresponding acid, as data for the anhydride is not readily available.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to SO₃H) | ~7.80 | d |

| Aromatic H (ortho to Cl) | ~7.54 | d |

Table 2: Representative ¹³C NMR Chemical Shifts for Aromatic Carbons Note: Values are approximate and can vary based on solvent and specific compound (acid vs. anhydride).

| Carbon | Approximate Chemical Shift (ppm) |

| C-SO₂ | 140-145 |

| C-Cl | 135-140 |

| C-H (ortho to SO₂) | 128-130 |

| C-H (ortho to Cl) | 129-131 |

Synthesis and Reactivity of P Chlorobenzenesulfonic Anhydride Derivatives and Structural Analogues

Derivatives Formed through Cleavage of the Anhydride (B1165640) Linkage

The cleavage of the anhydride linkage in p-chlorobenzenesulfonic anhydride serves as a gateway to a variety of valuable derivatives, most notably sulfonyl halides and sulfonic esters. These reactions are fundamental in expanding the synthetic utility of this reagent.

Sulfonyl Halides and Related Compounds

p-Chlorobenzenesulfonyl chloride and fluoride (B91410) can be synthesized from the sodium salt of p-chlorobenzenesulfonic acid by reacting it with the corresponding halosulfonic acid. datapdf.com The use of a chlorinated solvent in this process is advantageous as it reduces the need for a large excess of the halosulfonic acid, which is typically required in the preparation of arylsulfonyl halides from their sodium salts. datapdf.com This method provides a direct route to these important intermediates, which are precursors to a wide array of other functional groups.

The general reaction can be represented as:

(p-ClC₆H₄SO₂)₂O + HX → p-ClC₆H₄SO₂X + p-ClC₆H₄SO₃H

Where X represents a halide (e.g., Cl, F).

Sulfonic Esters from Anhydride Reactivity

The reaction of this compound with alcohols or phenols yields sulfonic esters. This esterification process is a direct consequence of the anhydride's reactivity towards nucleophiles. The reaction involves the nucleophilic attack of the alcohol or phenol (B47542) on one of the sulfonyl groups, leading to the cleavage of the S-O-S bond and the formation of the corresponding ester and p-chlorobenzenesulfonic acid as a byproduct. chemguide.co.ukarkat-usa.org

The general scheme for this reaction is as follows:

(p-ClC₆H₄SO₂)₂O + R-OH → p-ClC₆H₄SO₂-OR + p-ClC₆H₄SO₃H

This method is applicable to a range of alcohols, including primary, secondary, and even tertiary alcohols under specific conditions, as well as phenols. The reactivity of the alcohol or phenol can influence the reaction conditions required. For instance, less nucleophilic phenols may require more forcing conditions or the use of a catalyst to proceed efficiently. arkat-usa.org The use of a base, such as pyridine, is often employed to neutralize the sulfonic acid byproduct and drive the reaction to completion. libretexts.org

Several sulfonic esters have been prepared from p-chlorobenzenesulfonyl chloride and fluoride, which are themselves derived from the corresponding acid. datapdf.com For example, 2,2,2-trichloroethyl p-chlorobenzenesulfonate was synthesized by reacting p-chlorobenzenesulfonyl fluoride with trichloroethanol in the presence of sodium hydroxide. datapdf.com Similarly, the esterification of glycerol (B35011) α-monochlorohydrin with p-chlorobenzenesulfonyl chloride has been reported. datapdf.com

Synthesis of Diaryl Sulfones via this compound Intermediacy

Diaryl sulfones are a significant class of compounds with applications in medicinal chemistry and materials science. nih.govchemistryviews.org One of the established methods for their synthesis is the Friedel-Crafts sulfonylation of arenes, where this compound can act as a key intermediate or a direct sulfonylating agent. rsc.org This approach offers a direct route to unsymmetrical diaryl sulfones.

Catalyst Systems for Sulfone Formation

The Friedel-Crafts sulfonylation reaction typically requires a catalyst to activate the sulfonylating agent and facilitate the electrophilic aromatic substitution. A variety of catalyst systems have been explored for the synthesis of diaryl sulfones.

Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) are commonly used to promote the reaction between an arene and a sulfonylating agent, such as a sulfonic anhydride. nih.gov The Lewis acid coordinates to the anhydride, increasing its electrophilicity and promoting the attack by the aromatic ring. youtube.com

Solid Acids: In an effort to develop more environmentally friendly and reusable catalytic systems, solid acids have been investigated. rsc.org These include Fe³⁺-montmorillonite and zeolite beta, which have shown high activity in the sulfonylation of arenes with sulfonic anhydrides. rsc.org The activity of these solid acids is attributed to a combination of Brønsted and Lewis acidic sites. rsc.org

Triflic Acid: Triflic acid (TfOH) has been demonstrated as an effective catalyst for the Friedel-Crafts sulfonylation of arenes with arylsulfonyl chlorides, providing a metal-free alternative for the synthesis of diaryl sulfones. chemistryviews.org

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-S bonds, including the synthesis of diaryl sulfones. nih.govresearchgate.netnih.gov These methods often involve the coupling of an aryl halide with a sulfur source. While not a direct use of the anhydride, the precursors and derivatives are central.

Copper Catalysts: Copper-catalyzed reactions have also been extensively used for the synthesis of diaryl sulfones. rsc.orgnanomaterchem.com These methods often involve the coupling of arylboronic acids with arylsulfonyl hydrazides or the reaction of aryl halides with sulfinic acid salts. rsc.orgnanomaterchem.com

Table 1: Catalyst Systems for Diaryl Sulfone Synthesis

| Catalyst System | Reactants | Key Features |

| Lewis Acids (e.g., AlCl₃) | Arene + Sulfonic Anhydride | Traditional, effective, but often requires stoichiometric amounts and can generate significant waste. nih.gov |

| Solid Acids (e.g., Fe³⁺-montmorillonite, Zeolite Beta) | Arene + Sulfonic Anhydride/Acid | Reusable, environmentally friendly, good activity and selectivity. rsc.org |

| Triflic Acid (TfOH) | Arene + Arylsulfonyl Chloride | Metal-free, high selectivity, catalyst can be recovered. chemistryviews.org |

| Palladium Catalysts (e.g., Pd(OAc)₂, XantPhos) | Aryl Lithium + Aryl Halide + SO₂ source | Convergent, three-component synthesis, broad scope. nih.govresearchgate.net |

| Copper Catalysts (e.g., Cu-NP, CuFe₂O₄) | Arylboronic Acid + Arylsulfonyl Hydrazide/Aryl Halide + Sulfinic Acid Salt | Heterogeneous or nanoparticle catalysis, mild reaction conditions. rsc.orgnanomaterchem.com |

Regioselectivity and Scope of Sulfone Synthesis

The regioselectivity of the Friedel-Crafts sulfonylation is a critical aspect, particularly when substituted arenes are used. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming sulfonyl group.

In the sulfonylation of toluene (B28343) and naphthalene (B1677914) using solid acid catalysts, para- and beta-selectivity were observed, respectively. rsc.org This is consistent with the general principles of electrophilic aromatic substitution, where the incoming electrophile is directed to the position that is electronically and sterically most favorable.

The scope of the diaryl sulfone synthesis has been significantly expanded through the development of various catalytic methods. Transition-metal-catalyzed cross-coupling reactions, for example, have enabled the synthesis of a broad range of aryl, heteroaryl, and even alkenyl sulfones. nih.govchemistryviews.org These methods often exhibit good functional group tolerance, allowing for the synthesis of complex sulfone-containing molecules. However, limitations can exist, such as the inability to introduce functionality at the ortho position to the sulfone group in some palladium-catalyzed systems. nih.govresearchgate.net

N-Sulfonylimine Derivatives Derived from p-Chlorobenzenesulfonic Acid Precursors

N-sulfonylimines are a class of compounds that have gained attention due to their synthetic versatility and potential biological activity. These compounds can be derived from precursors related to p-chlorobenzenesulfonic acid, such as p-chlorobenzenesulfonamide.

The synthesis of N-sulfonylimines can be achieved through the condensation of a sulfonamide with an aldehyde or ketone. For instance, p-toluenesulfonamide (B41071) has been condensed with diaryl ketones in the presence of a titanium tetrachloride/titanium tetraisopropoxide or titanium tetrachloride/triethylamine system to yield the corresponding N-sulfonylimines. researchgate.net A similar approach can be envisioned starting from p-chlorobenzenesulfonamide.

Another route to N-sulfonylimines involves the reaction of an arylaldehyde with a sulfonylisocyanate, which proceeds under catalyst- and additive-free conditions to give the desired product with the release of carbon dioxide. organic-chemistry.org

Furthermore, N-sulfonylimines can be prepared through the oxidation of alcohols followed by condensation with a sulfonamide in a one-pot reaction. organic-chemistry.org For example, a combination of Fe(III), L-valine, and 4-OH-TEMPO has been used to catalyze the synthesis of N-sulfonyl imines from alcohols and sulfonamides under mild conditions. organic-chemistry.org

The synthesis of sulfonimidamides, which are structurally related to N-sulfonylimines, has been achieved from sulfinamides and various amines using N-chlorosuccinimide as a halogenating agent. beilstein-journals.org This highlights the diverse reactivity of sulfur-nitrogen containing compounds derived from sulfonic acid precursors.

Computational Studies on Structure-Reactivity Relationships in Derivatives

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound derivatives and their chemical reactivity. Through methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, it is possible to model and predict how modifications to the molecular structure will influence the compound's behavior in chemical reactions. These computational approaches are crucial for the rational design of new derivatives with tailored reactivity for specific applications.

The reactivity of this compound and its analogues is primarily governed by the electrophilicity of the sulfonyl sulfur atom. The presence of two electron-withdrawing sulfonyl groups attached to the anhydride oxygen creates a highly reactive species susceptible to nucleophilic attack. The substituents on the aromatic ring play a critical role in modulating this reactivity through a combination of inductive and resonance effects.

Electron-withdrawing substituents on the benzene (B151609) ring, such as a nitro group, are predicted to increase the electrophilicity of the sulfur center, thereby enhancing the rate of reaction with nucleophiles. Conversely, electron-donating groups, like a methoxy (B1213986) or methyl group, are expected to decrease reactivity by donating electron density to the aromatic ring and, by extension, to the sulfonyl group.

A key tool for quantifying these substituent effects is the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.orglibretexts.org The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the nucleophilic substitution reactions of benzenesulfonic anhydride derivatives, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing groups.

While specific computational studies on this compound are not extensively available in the public domain, the principles can be illustrated by examining related benzenesulfonyl compounds. For instance, studies on the solvolysis of arenesulfonyl chlorides have shown Hammett ρ values ranging from +0.22 to +0.82 depending on the solvent system, confirming the influence of substituents on reactivity. beilstein-journals.org Similarly, a study on the reaction of p-toluenesulfonic anhydride with substituted anilines demonstrated a clear Hammett correlation, underscoring the predictive power of these computational principles. researchgate.net

The table below illustrates the expected trend in reactivity for a series of hypothetical para-substituted benzenesulfonic anhydrides based on the Hammett substituent constants (σp). A more positive σp value corresponds to a stronger electron-withdrawing group and thus a higher predicted reaction rate.

| Substituent (X) | Hammett Constant (σp) | Predicted Relative Reactivity (kₓ/kₙ) |

| -OCH₃ | -0.27 | Slower |

| -CH₃ | -0.17 | Slower |

| -H | 0.00 | Reference |

| -Cl | 0.23 | Faster |

| -Br | 0.23 | Faster |

| -CN | 0.66 | Much Faster |

| -NO₂ | 0.78 | Much Faster |

This table is illustrative and based on established Hammett principles. The actual relative reactivity would need to be determined experimentally.

Further computational analysis using DFT can provide more detailed insights into the structure-reactivity relationship. Key parameters that can be calculated include:

Frontier Molecular Orbital (FMO) Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of electrophilicity. A lower LUMO energy for a derivative of this compound would suggest a higher reactivity towards nucleophiles.

Atomic Charges: Calculation of the partial positive charge on the sulfonyl sulfur atom can directly quantify its electrophilicity. A larger positive charge would imply a more reactive center.

Bond Lengths and Angles: Geometric parameters, such as the S-O and S-C bond lengths, can be correlated with reactivity. For instance, elongation of the S-O bond in the transition state of a reaction can be modeled to understand activation barriers.

Transition State Energies: Computational modeling of the reaction pathway allows for the calculation of the activation energy of the rate-determining step. This provides a direct quantitative measure of reactivity that can be compared across a series of derivatives.

A combined gas-phase electron diffraction and quantum chemical study on para-methylbenzenesulfonic acid and meta-nitrobenzenesulfonic acid has provided valuable data on how substituents influence the molecular geometry and electronic structure of benzenesulfonic acids. researchgate.net These findings support the general principles that electron-withdrawing groups alter the bond lengths and charge distributions in a way that enhances reactivity at the sulfonyl center.

Applications of P Chlorobenzenesulfonic Anhydride and Its Precursors in Catalysis and Advanced Organic Synthesis

p-Chlorobenzenesulfonic Anhydride (B1165640) as a Sulfonylating Reagent in Functionalization Reactions

p-Chlorobenzenesulfonic anhydride serves as a potent sulfonylating agent, introducing the p-chlorobenzenesulfonyl group onto various nucleophiles. This functionalization is crucial in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. The anhydride's reactivity stems from the electrophilic nature of the sulfur atom, which is further enhanced by the two electron-withdrawing sulfonyl groups and the chloro-substituent on the benzene (B151609) ring.

In a typical sulfonation reaction, the anhydride reacts with alcohols, phenols, or amines to form the corresponding sulfonates or sulfonamides. These reactions are often carried out in the presence of a base to neutralize the p-chlorobenzenesulfonic acid byproduct. The resulting p-chlorobenzenesulfonates are stable and can be used as protecting groups for alcohols or as intermediates in further synthetic transformations. Similarly, the sulfonamides derived from the reaction with amines are key structural motifs in many biologically active molecules. nih.govacs.org

The use of sulfonyl chlorides, such as p-chlorobenzenesulfonyl chloride, is a more common method for sulfonylation. nih.govenamine.net However, the corresponding anhydride offers advantages in certain contexts, such as in cases where the reaction conditions need to be milder or when the byproduct, p-chlorobenzenesulfonic acid, is easier to handle or remove than hydrochloric acid.

Table 1: Comparison of Sulfonylating Agents

| Reagent | Byproduct | Reactivity | Handling |

| This compound | p-Chlorobenzenesulfonic acid | High | Moisture sensitive |

| p-Chlorobenzenesulfonyl chloride | Hydrochloric acid | High | Corrosive, moisture sensitive |

Role in Amide and Peptide Coupling Strategies

While not as common as carbodiimide-based reagents like DCC or EDC, sulfonic anhydrides can be employed in amide and peptide bond formation. peptide.comhepatochem.combachem.com The reaction proceeds through the activation of a carboxylic acid by the anhydride to form a mixed anhydride. This mixed anhydride is a highly reactive intermediate that readily reacts with an amine to form the desired amide bond, regenerating a molecule of p-chlorobenzenesulfonic acid.

The efficiency of this method can be influenced by steric hindrance and the electronic properties of both the carboxylic acid and the amine. Additives such as N-hydroxysuccinimide or HOBt can be used to suppress side reactions and reduce racemization in peptide synthesis. bachem.com The general mechanism involves the formation of a more stable active ester intermediate.

Catalytic Applications in Acid-Mediated Transformations

p-Chlorobenzenesulfonic acid, the precursor and hydrolysis product of the anhydride, is a strong acid and can be used as a catalyst in various acid-mediated transformations. researchgate.netfiveable.me The anhydride itself can also act as a source of the sulfonic acid in situ upon reaction with trace amounts of water.

Photochemical Synthesis Acceleration

While direct photochemical applications of this compound are not widely reported, sulfonic acids and their derivatives can play a role in photochemical reactions. For instance, they can act as proton sources to initiate or accelerate acid-catalyzed photoreactions. The generation of sulfonyl radicals from related sulfonyl compounds under photochemical conditions is a known process and is utilized in various functionalization reactions. researchgate.net

Dehydration and Condensation Reactions

As a strong acid catalyst, p-chlorobenzenesulfonic acid (and by extension, its anhydride) is effective in promoting dehydration and condensation reactions. alfa-chemistry.combyjus.comwikipedia.org These reactions are fundamental in organic synthesis for the formation of alkenes from alcohols, esters from carboxylic acids and alcohols (Fischer esterification), and for various condensation reactions like the aldol (B89426) condensation. fiveable.mebyjus.com

In these reactions, the sulfonic acid protonates the hydroxyl group of the substrate, converting it into a good leaving group (water). The subsequent elimination of water leads to the formation of the desired product. The use of a sulfonic acid catalyst is often preferred over mineral acids due to its higher solubility in organic solvents and potentially milder reaction conditions. Ion exchange resins functionalized with sulfonic acid groups are also widely used as heterogeneous catalysts for these transformations, offering advantages in terms of catalyst separation and reuse. alfa-chemistry.commdpi.com

Table 2: Examples of Acid-Catalyzed Dehydration and Condensation Reactions

| Reaction Type | Substrates | Product |

| Alcohol Dehydration | Cyclohexanol | Cyclohexene |

| Fischer Esterification | Acetic Acid, Ethanol | Ethyl Acetate |

| Aldol Condensation | Acetone | Mesityl Oxide |

Industrial Relevance as an Intermediate in Fine Chemical Production

p-Chlorobenzenesulfonic acid and its derivatives, including the anhydride and the more commonly used p-chlorobenzenesulfonyl chloride, are important intermediates in the industrial production of fine chemicals. google.comgoogle.com These compounds serve as building blocks for the synthesis of a wide range of products, including pharmaceuticals, dyes, and specialty polymers.

The production of sulfonyl chlorides often involves the reaction of the corresponding aromatic compound with chlorosulfonic acid. google.com The resulting sulfonyl chloride can then be used to produce other derivatives, including the anhydride. The industrial applications often leverage the reactivity of the sulfonyl group to introduce specific functionalities into target molecules.

Emerging Applications in Material Science Precursors

Sulfonic acid and its derivatives are increasingly being explored for the synthesis of advanced materials. Polymers containing sulfonic acid groups are of particular interest for applications such as proton exchange membranes in fuel cells, as the sulfonic acid moiety can facilitate proton transport. upb.roacs.org

While the direct use of this compound in polymer synthesis is not extensively documented, it can serve as a precursor or a modifying agent for polymers. For example, it could be used to introduce sulfonate ester cross-linkages into polymer chains, which could then be hydrolyzed to generate sulfonic acid groups. The synthesis of polymers with controlled architectures and functionalities is a rapidly developing field, and the use of versatile reagents like sulfonic anhydrides could offer new avenues for the creation of novel materials with tailored properties. Research into the polymerization of monomers containing protected sulfonic acid groups, which are later deprotected, is an active area. acs.orgnih.gov

Theoretical and Computational Chemistry Approaches to P Chlorobenzenesulfonic Anhydride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of p-chlorobenzenesulfonic anhydride (B1165640). numberanalytics.com Methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.gov

The presence of the electron-withdrawing chlorine atom and the sulfonyl groups significantly influences the electron distribution within the molecule. The sulfur atoms of the anhydride group are highly electrophilic due to the strong pull of the adjacent oxygen atoms. This electrophilicity is central to the compound's reactivity as a sulfonylating agent.

Calculations can reveal key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.govekb.eg The LUMO is expected to be localized primarily on the sulfur atoms and the benzene (B151609) ring, indicating these are the sites most susceptible to nucleophilic attack. The HOMO, conversely, would be distributed over the more electron-rich areas of the molecule. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability. nih.gov

Table 1: Calculated Electronic Properties of Substituted Benzenesulfonyl Compounds This table presents representative data for related compounds to infer the properties of p-chlorobenzenesulfonic anhydride.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculation Method |

| Benzenesulfonyl Fluoride (B91410) | -8.5 | -1.2 | 7.3 | DFT/B3LYP |

| p-Toluenesulfonyl Chloride | -7.9 | -1.5 | 6.4 | DFT/B3LYP |

| p-Nitrobenzenesulfonyl Chloride | -9.2 | -2.8 | 6.4 | DFT/B3LYP |

Data is illustrative and based on typical values found in computational chemistry literature for related sulfonyl compounds.

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including the transient intermediates formed during chemical reactions. researchgate.net For a reaction involving this compound, such as the sulfonylation of an alcohol or amine, MD simulations can model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group (p-chlorobenzenesulfonate). nih.govresearchgate.net

These simulations can be particularly insightful for understanding the role of the solvent in the reaction. By explicitly including solvent molecules in the simulation box, it's possible to observe how they stabilize or destabilize reactive intermediates through hydrogen bonding or other non-covalent interactions. researchgate.net For example, in a polar protic solvent, solvent molecules would be expected to form a cage around the charged intermediates, influencing the reaction's energy barrier.

MD simulations are also used to investigate the conformational flexibility of the molecule and its reactive complexes. researchgate.net The orientation of the p-chlorophenyl groups and the sulfonyl oxygens can affect the accessibility of the electrophilic sulfur atoms to an incoming nucleophile.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of different bonds can be calculated. Key predicted peaks for this compound would include the symmetric and asymmetric stretches of the S=O bonds, which are typically very strong and appear in a characteristic region of the IR spectrum. The S-O-S anhydride linkage and the vibrations of the p-substituted benzene ring would also have distinct, predictable frequencies. researchgate.net

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated with good accuracy. researchgate.net These calculations help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. For this compound, the calculations would predict the characteristic doublet pattern for the aromatic protons due to their ortho and meta positions relative to the sulfonyl group.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Sulfonamide This table illustrates the correlation between calculated and experimental data, a principle applicable to this compound.

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹H NMR Signal (ppm) | 7.85 | 7.82 |

| ¹³C NMR Signal (ppm) | 138.2 | 137.9 |

| IR Frequency (S=O stretch, cm⁻¹) | 1350 | 1345 |

Data is hypothetical but represents the typical level of agreement found in published studies. researchgate.net

Mechanistic Modeling of Complex Reaction Pathways

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. escholarship.org For reactions involving this compound, such as sulfonyl transfer reactions, computational modeling can map out the entire potential energy surface of the reaction. rsc.org This allows for the identification of transition states, intermediates, and the calculation of activation energies.

For example, the sulfonylation of a substrate can proceed through different pathways, such as a direct displacement (SN2-like) mechanism or a stepwise addition-elimination mechanism. mdpi.com By calculating the energies of the transition states for each possible pathway, chemists can predict which one is more likely to occur under specific conditions. mdpi.commasterorganicchemistry.com

These models can also shed light on the role of catalysts. If a Lewis acid is used to enhance the reactivity of the anhydride, computational modeling can show how the catalyst coordinates to the oxygen atoms of the sulfonyl group, thereby increasing the electrophilicity of the sulfur atom and lowering the activation energy of the reaction. wikipedia.org

Quantitative Structure-Reactivity Relationship (QSAR) Analysis for Reactivity Prediction

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.gov While a full QSAR study would require data on a series of related sulfonic anhydrides, the principles can be applied to understand the reactivity of this compound.

For a series of substituted benzenesulfonic anhydrides, a QSAR model could be developed to predict their reactivity based on descriptors such as:

Hammett constants (σ)

Calculated atomic charges on the sulfur atoms

HOMO/LUMO energies

Steric parameters

Such a model would allow for the prediction of the reactivity of new, unsynthesized sulfonic anhydrides, guiding the design of reagents with tailored reactivity.

Q & A

Q. What are the key considerations for synthesizing p-chlorobenzenesulfonic anhydride in a laboratory setting?

Methodological Answer: Synthesis requires strict control of reaction conditions due to the compound’s sensitivity to moisture. A typical approach involves reacting p-chlorobenzenesulfonyl chloride with a dehydrating agent (e.g., phosphorus pentoxide) under anhydrous conditions. Monitor reaction progress via TLC or HPLC to confirm intermediate formation and final product purity . Post-synthesis, purification via recrystallization (using non-polar solvents like hexane) is critical to remove unreacted sulfonic acid derivatives. Validate purity using melting point analysis and NMR spectroscopy .

Q. How can researchers characterize this compound’s structural and functional properties?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- FT-IR : Confirm anhydride functional groups (C=O stretch at ~1800 cm⁻¹ and sulfonic group vibrations at ~1350–1150 cm⁻¹).

- ¹H/¹³C NMR : Identify aromatic proton environments (δ ~7.5–8.0 ppm for para-substituted benzene) and anhydride carbonyl carbons (δ ~165–175 ppm).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns . Cross-reference data with computational models (e.g., DFT calculations) for validation .

Q. What experimental precautions are necessary when handling this compound?

Methodological Answer:

- Moisture Control : Use inert atmosphere (N₂/Ar) and anhydrous solvents to prevent hydrolysis to p-chlorobenzenesulfonic acid.

- Safety Measures : Wear acid-resistant gloves and goggles; the compound is corrosive and may release toxic fumes upon decomposition.

- Storage : Store in sealed, desiccated containers at ≤4°C to minimize degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting this compound’s reactivity in novel reactions?

Q. What strategies resolve contradictions in stability data for this compound under varying thermal conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled heating rates (e.g., 5–10°C/min in N₂).

- DSC : Identify phase transitions and exothermic/endothermic events.

- Replicate Studies : Compare results across multiple labs using standardized protocols to isolate variables (e.g., impurities, moisture content). Cross-validate with computational stability models .

Q. How can researchers design experiments to probe this compound’s role in polymer functionalization?

Methodological Answer:

- Grafting Reactions : Use the anhydride as a crosslinker in polyesters or polyamides. Monitor degree of functionalization via FT-IR (disappearance of anhydride peaks) and GPC for molecular weight changes.

- Kinetic Studies : Employ in-situ Raman spectroscopy to track reaction rates under varying catalyst loads (e.g., DMAP). Optimize conditions (temperature, solvent polarity) to balance reactivity and side-product formation .

Q. What methodologies address challenges in detecting trace impurities in this compound batches?

Methodological Answer:

- LC-MS/MS : Use reverse-phase chromatography with a C18 column and tandem MS for high-sensitivity impurity profiling.

- NMR Relaxation Experiments : Detect low-concentration contaminants (e.g., residual sulfonic acid) via ¹H spin-lattice relaxation times (T₁).

- Ion Chromatography : Quantify ionic impurities (e.g., chloride ions from incomplete synthesis) .

Experimental Design & Data Analysis

Q. How should researchers formulate hypothesis-driven studies on this compound’s catalytic applications?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot small-scale reactions to assess catalytic efficiency (e.g., esterification yields).

- Novelty : Compare with established catalysts (e.g., acetic anhydride) using kinetic isotope effects or isotopic labeling.

- Ethical : Ensure waste protocols for sulfonic acid byproducts comply with environmental regulations .

Q. What statistical approaches are suitable for analyzing contradictory solubility data of this compound in polar solvents?

Methodological Answer:

- Multivariate Regression : Correlate solubility with solvent parameters (Hildebrand solubility parameter, dipole moment).

- Error Analysis : Quantify measurement uncertainties (e.g., via bootstrap resampling) to identify outliers.

- Meta-Analysis : Aggregate published datasets to identify trends obscured by experimental variability .

Q. How can researchers optimize synthetic routes for this compound to minimize environmental impact?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.